

Interpretation 1: "R-076" as Temazepam, a Benzodiazepine Hypnotic

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Compound of Interest

Compound Name: RO-76

Cat. No.: B15616240

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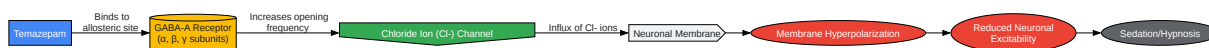
The imprint "R-076 R-076" on a green and white capsule has been identified as Temazepam 15 mg, a benzodiazepine medication primarily prescribed for the short-term treatment of insomnia.

[1]

Mechanism of Action: Temazepam

Temazepam, like other benzodiazepines, exerts its therapeutic effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[2][3][4][5]

Signaling Pathway of Temazepam:



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Caption: Mechanism of action of Temazepam at the GABA-A receptor.

Comparative Analysis with Alternative Hypnotics

The selection of a hypnotic agent is often based on its pharmacokinetic profile, potential for side effects, and risk of dependence.

Drug Class	Examples	Mechanism of Action	Onset of Action	Half-life	Key Considerations
Benzodiazepines	Temazepam, Lorazepam, Triazolam	Positive allosteric modulators of the GABA-A receptor.[2][3][6]	Intermediate	Short to Intermediate	Risk of tolerance, dependence, and withdrawal symptoms.[4]
Non-Benzodiazepine Receptor Agonists ("Z-drugs")	Zolpidem, Eszopiclone, Zaleplon	Selective binding to the $\alpha 1$ subunit of the GABA-A receptor.[7]	Rapid	Short	Can cause complex sleep-related behaviors.
Melatonin Receptor Agonists	Ramelteon	Selective agonist for the MT1 and MT2 melatonin receptors.[8]	Slow	Short	Non-addictive, mimics natural sleep-wake cycle.
Orexin Receptor Antagonists	Suvorexant, Lemborexant	Blocks the binding of wake-promoting neuropeptides orexin-A and orexin-B to their receptors.[9]	Intermediate	Long	Can cause daytime somnolence.

Sedating Antidepressants	Trazodone, Doxepin, Mirtazapine	Primarily act on serotonin and/or histamine receptors.[8] [9]	Varies	Long	Useful for patients with comorbid depression; can have anticholinergic side effects. [7]
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Experimental Protocols: Verification of Mechanism

Patch-Clamp Electrophysiology: This technique is used to measure the flow of ions through the chloride channel of the GABA-A receptor in the presence and absence of Temazepam.

- **Cell Preparation:** Neurons or cells expressing recombinant GABA-A receptors are cultured.
- **Recording:** A glass micropipette forms a high-resistance seal with the cell membrane. The membrane potential is "clamped" at a specific voltage.
- **Drug Application:** A solution containing GABA is applied to the cell to elicit a baseline chloride current. Subsequently, a solution containing both GABA and Temazepam is applied.
- **Data Analysis:** An increase in the amplitude and/or frequency of the chloride current in the presence of Temazepam confirms its positive allosteric modulatory effect.

Interpretation 2: "RO-76" as RLIP76 (RalBP1), a Multifunctional Protein

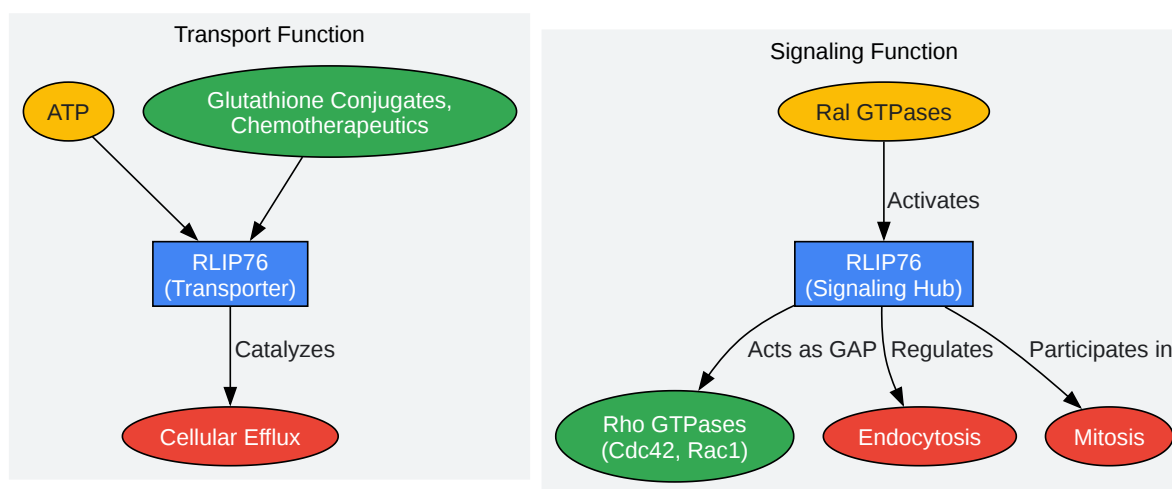
RLIP76, also known as Ral-binding protein 1 (RalBP1), is a 76 kDa protein implicated in a diverse range of cellular processes, including stress response, endocytosis, and mitochondrial dynamics.[10][11][12] It is a potential therapeutic target in oncology due to its role in multidrug resistance.[13][14]

Mechanism of Action: RLIP76

RLIP76 is a non-ABC transporter that utilizes ATP to efflux a wide variety of substances, including glutathione-S-conjugates of electrophilic compounds and chemotherapeutic agents.

[13][15] It also functions as a GTPase-activating protein (GAP) for the Rho family small G proteins, Cdc42 and Rac1, and serves as an effector for the Ral family of small GTPases.[10] [16]

Logical Relationship of RLIP76 Functions:



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Caption: Dual roles of RLIP76 in cellular transport and signaling pathways.

Comparative Analysis with Other Multidrug Resistance Proteins

RLIP76 represents a unique mechanism of drug resistance compared to the well-characterized ATP-binding cassette (ABC) transporters.

Transporter Family	Examples	Mechanism of Action	Substrate Specificity
RLIP76 (RaIBP1)	RLIP76	ATP-dependent transport of glutathione conjugates and various drugs.[13][15]	Broad, including electrophilic compounds and chemotherapeutic agents.[13]
ATP-Binding Cassette (ABC) Transporters	P-glycoprotein (MDR1), MRP1	ATP-dependent efflux pumps that actively transport a wide range of substrates out of the cell.	Broad, often with overlapping specificities for hydrophobic drugs.
Solute Carrier (SLC) Transporters	OATPs, OCTs	Mediate the transport of a wide variety of endogenous and exogenous compounds across cell membranes, can be involved in drug uptake or efflux.	Specific for certain classes of organic anions, cations, or neutral compounds.

Experimental Protocols: Characterization of RLIP76 Activity

ATPase Activity Assay: This assay measures the ATP hydrolysis activity of purified RLIP76 in the presence of its substrates.

- **Protein Purification:** Recombinant RLIP76 is expressed and purified.
- **Assay Reaction:** Purified RLIP76 is incubated with ATP in a reaction buffer. The release of inorganic phosphate (Pi) is measured over time.
- **Substrate Stimulation:** The assay is repeated in the presence of known RLIP76 substrates (e.g., doxorubicin, S-(2,4-dinitrophenyl) glutathione).

- Data Analysis: An increase in the rate of Pi release in the presence of substrates confirms the substrate-stimulated ATPase activity of RLIP76.[15]

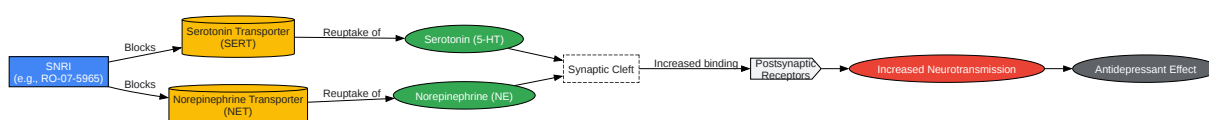
Interpretation 3: "RO-76" as an Investigational SNRI

While no specific drug with the designation "RO-76" is currently marketed, the research code "RO-07-5965" has been identified as a selective serotonin and norepinephrine reuptake inhibitor (SSNRI).[17] It is plausible that "RO-76" is a shorthand or related identifier for such a compound.

Mechanism of Action: SNRIs

SNRIs are a class of antidepressant medications that function by blocking the reuptake of two key neurotransmitters, serotonin (5-HT) and norepinephrine (NE), in the synaptic cleft. This leads to an increased concentration of these neurotransmitters, enhancing neurotransmission. [17]

Signaling Pathway of a Typical SNRI:



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Caption: The mechanism of action of a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).

Comparative Analysis with Other Antidepressant Classes

The choice of antidepressant is guided by factors such as efficacy for specific symptoms, side effect profiles, and patient history.

Drug Class	Examples	Mechanism of Action	Key Clinical Features
Selective Serotonin Reuptake Inhibitors (SSRIs)	Fluoxetine, Sertraline	Selectively inhibit the reuptake of serotonin.	Generally well-tolerated first-line treatment for depression and anxiety.[18]
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)	Venlafaxine, Duloxetine	Inhibit the reuptake of both serotonin and norepinephrine.[18][19][20]	May be more effective for certain symptoms like neuropathic pain.[21]
Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs)	Bupropion	Inhibit the reuptake of norepinephrine and dopamine.[18][19][22]	Less likely to cause sexual side effects.[19]
Tricyclic Antidepressants (TCAs)	Amitriptyline, Nortriptyline	Inhibit the reuptake of serotonin and norepinephrine; also block other receptors (histaminic, cholinergic, adrenergic).[18]	Effective but have a higher burden of side effects and are more dangerous in overdose.
Monoamine Oxidase Inhibitors (MAOIs)	Phenelzine, Tranylcypromine	Inhibit the monoamine oxidase enzyme, preventing the breakdown of serotonin, norepinephrine, and dopamine.[19]	Highly effective but require dietary restrictions (tyramine-free diet) to avoid hypertensive crisis.

Experimental Protocols: In Vitro Assessment of Transporter Inhibition

Radioligand Binding Assays: These assays are used to determine the affinity of a compound for the serotonin and norepinephrine transporters.

- Membrane Preparation: Membranes from cells expressing recombinant human SERT or NET are prepared.
- Binding Reaction: The membranes are incubated with a radiolabeled ligand that specifically binds to either SERT or NET (e.g., [^3H]citalopram for SERT, [^3H]nisoxetine for NET) and varying concentrations of the test compound (e.g., RO-07-5965).
- Detection: The amount of bound radioligand is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is calculated. A lower IC_{50} value indicates a higher affinity for the transporter.

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